molecular formula C19H15ClFN3OS B11361121 5-chloro-N-(2-fluorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

5-chloro-N-(2-fluorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide

Cat. No.: B11361121
M. Wt: 387.9 g/mol
InChI Key: MKZJNDIVGGNZKC-UHFFFAOYSA-N
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Description

5-chloro-N-(2-fluorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a pyrimidine ring substituted with various functional groups, including a chloro group, a fluorophenyl group, a methylbenzylsulfanyl group, and a carboxamide group. These structural features contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(2-fluorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction between a suitable β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

    Introduction of the Chloro Group: Chlorination of the pyrimidine ring can be achieved using reagents such as thionyl chloride or phosphorus oxychloride.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative and a suitable nucleophile.

    Addition of the Methylbenzylsulfanyl Group: The methylbenzylsulfanyl group can be attached through a thiol-ene reaction or a nucleophilic substitution reaction using a methylbenzylthiol derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(2-fluorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nucleophiles (amines, thiols), polar aprotic solvents (dimethylformamide, dimethyl sulfoxide).

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

5-chloro-N-(2-fluorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-chloro-N-(2-fluorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it could inhibit a key enzyme involved in cell proliferation, thereby exhibiting anticancer activity.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(2-fluorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxamide: Unique due to its specific substitution pattern.

    5-chloro-N-(2-fluorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide group.

    5-chloro-N-(2-fluorophenyl)-2-[(2-methylbenzyl)sulfanyl]pyrimidine-4-amine: Similar structure but with an amine group instead of a carboxamide group.

Uniqueness

The uniqueness of This compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C19H15ClFN3OS

Molecular Weight

387.9 g/mol

IUPAC Name

5-chloro-N-(2-fluorophenyl)-2-[(2-methylphenyl)methylsulfanyl]pyrimidine-4-carboxamide

InChI

InChI=1S/C19H15ClFN3OS/c1-12-6-2-3-7-13(12)11-26-19-22-10-14(20)17(24-19)18(25)23-16-9-5-4-8-15(16)21/h2-10H,11H2,1H3,(H,23,25)

InChI Key

MKZJNDIVGGNZKC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1CSC2=NC=C(C(=N2)C(=O)NC3=CC=CC=C3F)Cl

Origin of Product

United States

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